molecular formula C31H51N3O19P2-2 B1265103 UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine

Cat. No. B1265103
M. Wt: 831.7 g/mol
InChI Key: TZSJGZGYQDNRRX-MPLCHSTDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine(2-) is a nucleotide-sugar oxoanion obtained by deprotonation of the diphosphate OH groups of UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine;  major species at pH 7.3. It is a conjugate base of an UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine.

Scientific Research Applications

Enzyme Assays and Antibacterial Drug Discovery

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a key substrate in the study of enzymes such as LpxC, crucial for bacterial lipid A biosynthesis. Its significance lies in its role in developing assays for LpxC, which are pivotal in antibacterial drug discovery. The development of a fluorescence-based homogeneous assay for measuring LpxC activity exemplifies its application in this area. This assay is more adaptable to high-throughput screening compared to traditional methods, enhancing the process of identifying potential antibacterial agents (Wang et al., 2001).

Structural Biology and Antibiotic Design

The structural study of enzymes involved in the biosynthesis of lipid A, such as LpxA and LpxC, provides insights crucial for designing antibiotics. The crystal structure of LpxA, for example, reveals a unique domain motif essential for understanding its function and for the potential development of new antibiotics (Raetz & Roderick, 1995).

Fungal and Bacterial Cell Wall Synthesis

UDP-GlcNAc serves as a precursor in the synthesis of the fungal and bacterial cell wall. Its role in the biosynthesis pathways and the regulatory mechanisms of these pathways are areas of ongoing research. For instance, studies on Lactobacillus casei have provided regulatory insights into the production of UDP-GlcNAc, elucidating multiple regulation points in its biosynthetic pathway (Rodríguez-Díaz et al., 2012).

Glycosylation and Disease Processes

The role of UDP-GlcNAc in O-linked β-N-acetylglucosamine glycosylation (O-GlcNAcylation) is being explored in the context of various diseases, including diabetes and cancer. O-GlcNAcylation is a dynamic protein modification involved in numerous cellular functions, and UDP-GlcNAc is central to this process. Its levels and dynamics are of great interest in understanding the metabolic links between diseases (Slawson et al., 2010).

Targeting Pathogenic Fungi

UDP-GlcNAc is also being targeted in the development of antifungal agents. As the precursor for chitin synthesis in fungi, enzymes like UDP-GlcNAc pyrophosphorylase, involved in its biosynthesis, are potential targets for antifungal drugs. The structural and genetic validation of these enzymes in fungi like Aspergillus fumigatus highlights their importance in antifungal target research (Fang et al., 2013).

Biosensor Development

The development of genetically encoded fluorescent biosensors for monitoring UDP-GlcNAc in live cells is an emerging area of research. These biosensors have potential applications in studying cellular metabolism and disease processes, as well as in drug development (Li et al., 2021).

properties

Product Name

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine

Molecular Formula

C31H51N3O19P2-2

Molecular Weight

831.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

TZSJGZGYQDNRRX-MPLCHSTDSA-L

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine

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